Desmethyl Levofloxacin-d8 Hydrochloride
CAS No.: 1217677-38-7
Cat. No.: VC0196651
Molecular Formula: C17H11D8ClFN3O4
Molecular Weight: 391.85
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1217677-38-7 |
---|---|
Molecular Formula | C17H11D8ClFN3O4 |
Molecular Weight | 391.85 |
IUPAC Name | (2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1/i2D2,3D2,4D2,5D2; |
SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl |
Appearance | White Solid to Pale Yellow Solid |
Melting Point | >271°C (dec.) |
Chemical Identity and Structure
Basic Properties
Desmethyl Levofloxacin-d8 Hydrochloride is characterized by specific molecular properties that distinguish it from related fluoroquinolone compounds. The compound is registered in chemical databases with PubChem CID 46781175 and was first added to the database on July 26, 2010, with the most recent update on February 22, 2025 . This deuterated compound has a molecular weight of 391.8 g/mol , reflecting the incorporation of eight deuterium atoms and hydrochloride salt formation.
Nomenclature and Identification
The compound is identified by several synonyms in scientific literature and chemical databases:
-
Desmethyl Levofloxacin-d8 Hydrochloride
-
1217677-38-7 (CAS Number)
-
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
-
Desmethyl Levofloxacin-d8 (hydrochloride)
Structural Features and Relationships
Molecular Structure
Desmethyl Levofloxacin-d8 Hydrochloride is derived from levofloxacin through two key modifications: removal of the methyl group from the piperazine ring (desmethylation) and replacement of eight hydrogen atoms with deuterium atoms (deuteration) at positions 2,2,3,3,5,5,6,6 of the piperazine ring, followed by hydrochloride salt formation. This structure maintains the core fluoroquinolone tricyclic system while incorporating these modifications for research purposes.
Relationship to Parent Compounds
The compound has a defined relationship to both non-deuterated and parent compounds:
Desmethyl Levofloxacin-d8 Hydrochloride is part of a family of related compounds that share the core fluoroquinolone structure but differ in specific modifications. The parent compound is Desmethyl Levofloxacin-d8 (PubChem CID 46781176) , while the non-deuterated variant is Desmethyl Levofloxacin Hydrochloride (PubChem CID 71315760) .
Applications in Pharmaceutical Research
Metabolite Studies
As a deuterated analog of a known metabolite of levofloxacin, Desmethyl Levofloxacin-d8 Hydrochloride serves a critical role in metabolic studies. The compound functions as a synthetic version of the N-desmethyl metabolite of levofloxacin, with deuterium labeling that allows for differentiation between exogenous and endogenous compounds in biological matrices. This property makes it invaluable for:
-
Tracking metabolic pathways of levofloxacin
-
Quantifying metabolite formation in pharmacokinetic studies
-
Investigating structure-activity relationships of metabolites
-
Validating analytical methods for metabolite detection
Analytical Applications
The deuterium labeling in Desmethyl Levofloxacin-d8 Hydrochloride creates distinct mass spectrometric properties that make this compound particularly valuable as an internal standard in analytical methods. The compound's utility extends to:
-
Development of liquid chromatography-mass spectrometry (LC-MS) methods for fluoroquinolone detection
-
Quantification of levofloxacin and its metabolites in biological samples
-
Method validation for pharmaceutical quality control
-
Bioequivalence studies requiring precise quantitation
The strategic deuteration allows for co-elution with non-deuterated analogs while maintaining distinct mass spectrometric detection, making it ideal for accurate quantification in complex matrices.
Comparison with Related Fluoroquinolones
Structural Comparison
Desmethyl Levofloxacin-d8 Hydrochloride belongs to the fluoroquinolone class of compounds, sharing structural similarities with several clinically relevant antibiotics. The following table presents comparative analysis with related compounds:
Compound | Key Features | Differentiating Aspects |
---|---|---|
Levofloxacin | Broad-spectrum antibiotic; inhibits bacterial DNA synthesis | Non-deuterated, contains methyl group on piperazine ring |
Ofloxacin | Effective against Gram-negative bacteria | Racemic mixture; different spectrum of activity |
Moxifloxacin | Enhanced activity against anaerobic bacteria | Different substitution pattern; longer half-life |
Ciprofloxacin | Effective against Pseudomonas aeruginosa | Different core structure; different side chain patterns |
The uniqueness of Desmethyl Levofloxacin-d8 Hydrochloride lies in its specific deuteration pattern, which provides distinct analytical advantages while maintaining structural similarity to pharmacologically active compounds.
Pharmacodynamic Implications
Though primarily designed as a research tool rather than a therapeutic agent, the structural modifications in Desmethyl Levofloxacin-d8 Hydrochloride potentially affect its pharmacodynamic properties:
-
The desmethylation may alter binding affinity to bacterial topoisomerases
-
Deuteration typically has minimal effect on pharmacological activity but can influence metabolic stability
-
The hydrochloride salt formation impacts solubility and bioavailability properties
Pharmacological Properties
Mechanism of Action
As a derivative of levofloxacin, Desmethyl Levofloxacin-d8 Hydrochloride likely maintains the core mechanism of action characteristic of fluoroquinolone antibiotics. This mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacterial cells. The inhibition of these enzymes leads to disruption of bacterial reproduction and eventual cell death.
Impact of Deuteration
The deuteration in Desmethyl Levofloxacin-d8 Hydrochloride provides several pharmacokinetic advantages:
These properties make the compound particularly valuable for studying drug metabolism and distribution patterns without significantly altering the core pharmacological profile of the parent compound.
Synthetic and Analytical Considerations
Analytical Characterization
Proper characterization of Desmethyl Levofloxacin-d8 Hydrochloride requires multiple analytical techniques:
-
Mass spectrometry for confirmation of deuterium incorporation and molecular weight
-
Nuclear magnetic resonance (NMR) spectroscopy for structural verification
-
High-performance liquid chromatography (HPLC) for purity assessment
-
Infrared spectroscopy for functional group identification
These techniques collectively ensure the identity, purity, and structural integrity of the compound for research applications.
Current Research Status and Future Directions
Recent Developments
The most recent database update for Desmethyl Levofloxacin-d8 Hydrochloride occurred on February 22, 2025 , indicating ongoing research interest in this compound. Current research applications likely focus on:
-
Advanced pharmacokinetic modeling of fluoroquinolone antibiotics
-
Development of improved bioanalytical methods
-
Investigation of structure-metabolism relationships
-
Comparative studies of deuterated versus non-deuterated drug behavior
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume